2-Cloro-3-(difluorometil)quinolina

Descripción general

Descripción

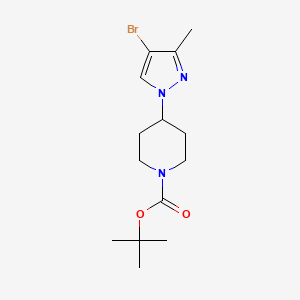

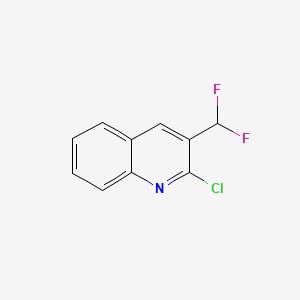

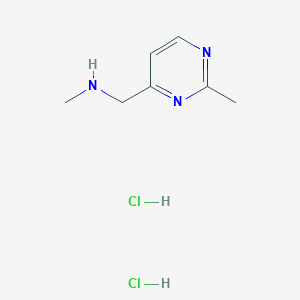

2-Chloro-3-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6ClF2N . It has a molecular weight of 213.612 .

Synthesis Analysis

The synthesis of 2-Chloro-3-(difluoromethyl)quinoline involves various methods such as microwave, ultrasound, and grinding/solvent-free/water as solvent . Refluxing of the desired 2-chloro-3-formylquinoline in acetic acid gives quinolin-2-one derivative .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethyl)quinoline consists of a quinoline ring with a chlorine atom and a difluoromethyl group attached at the 2nd and 3rd positions respectively .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes, which are closely related to 2-Chloro-3-(difluoromethyl)quinoline, have high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . The reactions are subdivided into groups based on the type of method used .Physical And Chemical Properties Analysis

2-Chloro-3-(difluoromethyl)quinoline has a molecular weight of 213.612 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Química Medicinal

La quinolina, que consiste en benceno fusionado con piridina N-heterocíclica, ha recibido considerable atención como una plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . La 2-Cloro-3-(difluorometil)quinolina es un derivado de la quinolina y, por lo tanto, comparte estas propiedades .

Desarrollo de fármacos

La quinolina y sus derivados se han aprovechado a través de enfoques sintéticos expeditos para el desarrollo de fármacos . La reciente detección in vivo e in vitro reportada por científicos puede allanar el camino para el desarrollo de nuevos fármacos .

Química orgánica industrial y sintética

La quinolina se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Es un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos .

Actividades anticancerígenas

Algunas tiosemicarbazonas 6,7,8-sustituidas de derivados de 2-cloro-3-formil-quinolina exhiben excelentes actividades anticancerígenas .

Inhibidores de la cinasa Raf

Recientemente, se sintetizaron algunos derivados de la quinolina como nuevos inhibidores de la cinasa Raf .

Actividades biológicas y farmacéuticas

Se han presentado varias quinolinas y derivados seleccionados con posibles actividades biológicas y farmacéuticas .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in this field and potential for future developments.

Propiedades

IUPAC Name |

2-chloro-3-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIMNLCODJNJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)

![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)

![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)